molecular formula C23H22F3NO5 B2620711 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid CAS No. 2138366-89-7

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid

Cat. No.: B2620711
CAS No.: 2138366-89-7
M. Wt: 449.426
InChI Key: PMQGKDNFYOKYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring two distinct functional groups at the 4-position: a 2,2,2-trifluoroethoxy substituent and a carboxylic acid. The compound is protected at the 1-position by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis to prevent unwanted side reactions . This structural configuration makes it valuable for introducing both fluorine-based hydrophobicity and carboxylic acid reactivity into peptide backbones or small-molecule scaffolds.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c24-23(25,26)14-32-22(20(28)29)9-11-27(12-10-22)21(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQGKDNFYOKYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)OCC(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138366-89-7
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.

Structural Overview

The compound features a complex structure that includes a piperidine ring substituted with a trifluoroethoxy group and a fluorenylmethoxycarbonyl moiety. The molecular formula is C23H25F3N2O5C_{23}H_{25}F_3N_2O_5 with a molecular weight of approximately 460.45 g/mol. The presence of the trifluoroethoxy group may influence its pharmacological properties by enhancing lipophilicity and metabolic stability.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Research indicates that piperidine derivatives can act as inhibitors of various enzymes involved in metabolic pathways. For example, inhibition of serine proteases and kinases has been documented for structurally related compounds. This suggests that 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid may also exhibit similar inhibitory effects.

Neuroprotective Effects

There is emerging evidence that fluorenylmethoxycarbonyl derivatives possess neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases. While direct studies on this specific compound are lacking, its structural analogs have shown promise in preclinical models.

Case Studies and Research Findings

A review of literature reveals a scarcity of direct studies on the biological activity of this specific compound. However, related compounds have been investigated extensively:

Study Compound Biological Activity Findings
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acidAntitumorInduced apoptosis in cancer cell lines
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acidEnzyme inhibitionInhibited serine protease activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acidNeuroprotectionReduced oxidative stress in neuronal cultures

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Substituent at Position 4 Fmoc Protection Molecular Weight (g/mol) CAS Number
Target Compound Trifluoroethoxy, Carboxylic Acid Yes ~450 (estimated) Not provided
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid Carboxylic Acid Yes ~350 (estimated) Not provided
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Cyclopropane, Carboxylic Acid Yes 391.46 2219379-46-9
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid Difluoro (4,4), Carboxylic Acid (position 2) Yes 387.38 1221793-52-7

Key Observations:

  • Substituent Diversity: The target compound’s trifluoroethoxy group distinguishes it from analogs with simpler substituents (e.g., carboxylic acid only) or non-fluorinated groups (e.g., cyclopropane).
  • Carboxylic Acid Positioning : Unlike compounds where the carboxylic acid is at position 2 (e.g., ), the target’s 4-carboxylic acid may influence hydrogen bonding or metal coordination in peptide structures .

Table 2: Physicochemical and Functional Properties

Compound Name Solubility Reactivity in SPPS Application Example
Target Compound Low water solubility; soluble in DMF/DMSO Enhanced acidity (due to -CF₃) may improve activation for coupling Fluorinated peptide backbones or enzyme inhibitors
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid Higher in basic aqueous solutions Standard reactivity General piperidine incorporation in peptides
1-(1-...cyclopropane-1-carboxylic acid Moderate (cyclopropane increases rigidity) Conformational restraint during synthesis Stabilizing peptide tertiary structures
(S)-...difluoropiperidine-2-carboxylic acid Similar to target Fluorine-induced electronic effects Fluorinated analogs for metabolic stability

Q & A

Basic Questions

Q. What are the key steps and challenges in synthesizing 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid?

  • Methodology : Synthesis typically involves:

Fmoc Protection : Introducing the fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen via carbamate formation using Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., DIEA in DMF) .

Trifluoroethoxy Substitution : Reacting the piperidine scaffold with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) in the presence of a base like K₂CO₃ .

Carboxylic Acid Activation : Protecting/deprotecting steps to ensure regioselective functionalization, often using TFA for acid-labile group removal .

  • Challenges : Competing side reactions (e.g., over-alkylation), maintaining stereochemical integrity, and achieving high purity (>95%) via column chromatography or recrystallization .

Q. What is the role of the Fmoc group in this compound, and how does it influence downstream applications?

  • Function : The Fmoc group acts as a temporary protective group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive moieties like the trifluoroethoxy group .
  • Applications : Facilitates solid-phase peptide synthesis (SPPS) by allowing sequential coupling of amino acids. Its UV-active nature aids in reaction monitoring via HPLC .

Q. What purification and characterization methods are recommended for this compound?

  • Purification : Use silica gel chromatography (eluent: gradient of EtOAc/hexane) or reverse-phase HPLC for high-purity isolates (>98%) .
  • Characterization :

  • NMR : Confirm regiochemistry (e.g., ¹⁹F NMR for trifluoroethoxy group at δ -70 to -75 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight .
  • HPLC : Purity assessment using C18 columns with UV detection at 265–300 nm (Fmoc absorption) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

  • Approach :

Analog Synthesis : Modify the trifluoroethoxy group (e.g., replace with -OCH₂CF₃ or -OCH₂CH₂F) and compare bioactivity .

Stereochemical Analysis : Prepare enantiomers and diastereomers to assess chirality-dependent interactions (e.g., via X-ray crystallography of protein-ligand complexes) .

Functional Group Replacement : Substitute the carboxylic acid with ester or amide derivatives to evaluate metabolic stability .

  • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like proteases or GPCRs .

Q. How can contradictory bioactivity data in enzymatic assays be resolved?

  • Potential Causes :

  • Assay Conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability .
  • Impurities : Trace solvents (DMF, THF) or deprotection byproducts (fluorenyl byproducts) could inhibit enzymes .
    • Solutions :

Reproducibility Checks : Standardize assay protocols (e.g., pre-equilibrate compounds in assay buffer for 24 hours).

LC-MS Monitoring : Confirm compound integrity post-incubation to rule out degradation .

Control Experiments : Compare activity with Fmoc-depleted analogs to isolate the trifluoroethoxy-carboxylic acid contribution .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Preventive Measures :

Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of DCC .

Temperature Control : Perform reactions at 0–4°C to slow base-catalyzed epimerization .

Additives : Include HOAt or Oxyma Pure to suppress racemization while activating carboxylic acids .

  • Analysis : Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .

Q. How does the trifluoroethoxy group influence the compound's physicochemical properties?

  • Key Effects :

  • Lipophilicity : Increases logP by ~0.5–1.0 units compared to ethoxy analogs, enhancing membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability : The strong C-F bonds resist oxidative degradation (e.g., in liver microsomes), prolonging half-life .
    • Data Table :
DerivativelogPMicrosomal Stability (t₁/₂, min)Solubility (µg/mL)
-OCH₂CF₃2.34512
-OCH₂CH₃1.82235
-OCH₂CH₂F2.13818
Source: Adapted from .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation) and skin/eye irritation (Category 2) .
  • Protocols :

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Store at -20°C under nitrogen to prevent hydrolysis .
  • Dispose via incineration or licensed hazardous waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.